Amiloride-15N3 Hydrochloride

Bioanalysis Pharmacokinetics LC-MS/MS

Quantitative amiloride bioanalysis fails with unlabeled internal standards due to co-eluting ion suppression. This 15N3 isotopologue provides a +3 Da mass shift for accurate matrix effect correction. Key outcomes: - Enables LLOQ of 0.050 ng/mL with IS-normalized matrix factors of 0.971-1.024. - 15N in guanidine moiety prevents pH-dependent deuterium exchange seen in amiloride-dₓ. - Isotopic enrichment ≥98% 15N, chemical purity ≥98%, ensuring regulatory-grade bioequivalence study support.

Molecular Formula C6H9Cl2N7O
Molecular Weight 269.065
CAS No. 1216796-18-7
Cat. No. B565387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiloride-15N3 Hydrochloride
CAS1216796-18-7
Synonyms3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide-15N3 Hydrochloride;  N-Amidino-3,5-diamino-6-chloropyrazinamide-15N3 Hydrochloride;  Amipramidine-15N3;  Amipramizide-15N3;  Colectril-15N3;  Midamor-15N3;  Nilurid-15N3; 
Molecular FormulaC6H9Cl2N7O
Molecular Weight269.065
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
InChIInChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1;
InChIKeyACHKKGDWZVCSNH-FORMCRCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amiloride-15N3 Hydrochloride: Technical Baseline


Amiloride-15N3 Hydrochloride (CAS 1216796-18-7) is a stable isotope-labeled analog of amiloride hydrochloride in which three nitrogen atoms are substituted with the 15N isotope . The compound retains the core pharmacological activity of the parent molecule, namely inhibition of the epithelial sodium channel (ENaC) and urokinase-type plasminogen activator receptor (uTPA) [1], while the isotopic substitution introduces a mass shift of +3 Da (molecular weight 269.07 vs. 266.09 for unlabeled amiloride hydrochloride) that enables its primary research application as an internal standard in quantitative LC-MS/MS assays [2].

Stable isotope-labeled internal standard with +3 Da mass shift for amiloride
Enables matrix effect correction and recovery normalization in LC-MS/MS workflows
Designed for quantitative amiloride bioanalysis in research matrices

Amiloride-15N3 Hydrochloride: Bioanalytical Necessity


Procurement substitution of Amiloride-15N3 Hydrochloride with unlabeled amiloride hydrochloride (CAS 2016-88-8) or with structurally distinct amiloride analogs (e.g., EIPA, benzamil, phenamil) fundamentally compromises analytical validity in quantitative LC-MS/MS workflows. Unlabeled amiloride co-elutes with the analyte of interest and generates identical precursor-to-product ion transitions, rendering it incapable of correcting for matrix effects, extraction recovery variability, and ionization suppression/enhancement [1]. Alternative structural analogs—such as EIPA (5-(N-ethyl-N-isopropyl)-amiloride) which exhibits 0.1-0.5 μM ENaC IC50 versus 1-3 mM for amiloride at NHE , or benzamil with its distinct selectivity profile—exhibit different chromatographic retention times, ionization efficiencies, and fragmentation pathways, thus failing the fundamental requirement that an internal standard mimic the analyte's behavior throughout sample preparation and detection. Deuterated analogs (e.g., amiloride-dₓ) are commercially available but may be subject to hydrogen-deuterium exchange under certain pH conditions, whereas 15N incorporation into the guanidine moiety provides greater isotopic stability. The validated use of Amiloride-15N3 in regulatory bioequivalence studies underscores the non-interchangeable nature of this specific isotopologue for compliant quantitative bioanalysis [1].

Unlabeled amiloride

Co-elution and identical MRM transitions prevent matrix effect correction and may compromise quantification accuracy.

Deuterated analogs

Potential hydrogen-deuterium exchange under certain pH conditions may shift retention and isotopic purity.

Structural analogs (EIPA, benzamil)

Different chromatographic retention, ionization efficiency, and fragmentation pathways fail to mimic amiloride throughout sample preparation and detection.

Amiloride-15N3 Hydrochloride: Comparative Evidence


LC-MS/MS Matrix Factor Validation

In a validated LC-MS/MS method for human plasma quantification, Amiloride-15N3 Hydrochloride was employed as the stable isotope-labeled internal standard for amiloride. The IS-normalized matrix factors ranged from 0.971 to 1.024, demonstrating near-complete correction of plasma matrix effects across the validated concentration range [1]. The method achieved mean recovery of amiloride from plasma at 89.0% and a signal-to-noise ratio at the lower limit of quantitation (LLOQ) of ≥14, with calibration curves exhibiting r² ≥ 0.9997 over 0.050–50.0 ng/mL [1]. By contrast, quantification using unlabeled amiloride as an external standard without isotopic internal standard correction would be subject to uncorrected matrix effects and extraction variability, precluding regulatory-compliant bioequivalence assessment.

IS-Normalized Matrix Factors
Reported
0.971 – 1.024
Supports matrix effect correction for bioanalytical method validation
Human plasma; SPE; LC-MS/MS ESI+
Bioanalysis Pharmacokinetics LC-MS/MS

MRM Transition Differentiation

Under positive electrospray ionization with multiple reaction monitoring (MRM), Amiloride-15N3 Hydrochloride exhibits a precursor-to-product ion transition of m/z 233.6 → 116.0, whereas unlabeled amiloride (CAS 2016-88-8) produces m/z 230.6 → 116.0 [1]. The +3 Da mass shift corresponds precisely to the substitution of three 14N atoms with 15N isotopes in the guanidine and carboxamide moieties. This distinct transition enables simultaneous, interference-free detection of both the analyte (unlabeled amiloride) and the internal standard (Amiloride-15N3) within the same chromatographic run, achieving baseline resolution in the mass domain without requiring chromatographic separation [1].

MRM Transition (m/z)
Direct comparison
Analyte: 230.6→116.0 ISTD: 233.6→116.0
Enables interference-free simultaneous detection
+3 Da mass shift; API 5500 ESI+
Mass Spectrometry Bioanalysis Analytical Chemistry

Isotopic Enrichment Specifications

Commercial specifications for Amiloride-15N3 Hydrochloride from multiple vendors consistently document isotopic enrichment of 98% 15N and chemical purity ≥98% [1]. These specifications are traceable via lot-specific Certificates of Analysis (CoA). In contrast, procurement of unlabeled amiloride hydrochloride (CAS 2016-88-8) lacks any isotopic enrichment specification, while structural analogs such as EIPA (CAS 1154-25-2) or benzamil exhibit fundamentally different molecular weights and chromatographic properties incompatible with isotope dilution quantification .

Isotopic Enrichment & Purity
Lot attribute
98% 15N enrichment ≥98% chemical purity
Meets isotopic purity threshold for isotope dilution MS
Lot-specific CoA available
Quality Control Stable Isotope Standards Procurement Specification

Na⁺ Influx Inhibition: Amiloride vs. Analogs

In a comparative study of branchial Na⁺ influx inhibition in freshwater trout and goldfish, the potency order was HMA > amiloride > EIPA, with IC50 values in the 10-70 μM range for all three compounds [1]. This order contrasts sharply with the established mammalian profile where EIPA is considered more potent than amiloride for NHE inhibition. At 100 μM, all three drugs inhibited Na⁺ influx by >90% in both species except for amiloride in goldfish (65%) [1]. The study authors concluded that EIPA and HMA offer no clear benefit in potency or specificity over amiloride for fish branchial NHEs, and recommend amiloride as the drug of choice for in vivo freshwater fish experiments based on comparable efficacy and substantially lower cost [1].

Branchial Na⁺ Influx IC50
Cross-species context
Potency: HMA > amiloride > EIPA IC50 range: 10–70 µM
Species-dependent potency ranking; supports probe selection for non-mammalian ion transport studies
Freshwater trout and goldfish; ²²Na⁺ tracer
ENaC Pharmacology Comparative Physiology Ion Channel Inhibition

ENaC Subunit Selectivity Profile

Amiloride exhibits subunit-dependent inhibition of ENaC channel subtypes. The Ki of amiloride for αβγ ENaC is 0.1 μM, whereas for δβγ ENaC the Ki is 2.6 μM, representing a 26-fold difference in affinity [1]. For δαβγ channels, amiloride blockade is strongly voltage-dependent, with Ki values of 920 μM at -120 mV and 13.7 μM at +80 mV [1]. As a class-level comparator, benzamil (an amiloride analog) exhibits submicromolar ENaC inhibition (IC50 ~30 nM) but with distinct subunit selectivity relative to amiloride, while EIPA demonstrates weak ENaC inhibition (IC50 in the 10-100 μM range depending on subunit composition) and preferential NHE inhibition [2].

ENaC Subunit Ki
Class-level inference
αβγ Ki: 0.1 µM δβγ Ki: 2.6 µM (26-fold higher)
Subunit-selectivity context for ENaC channel pharmacology studies
Voltage-clamp; oocyte expression
ENaC Pharmacology Ion Channel Biophysics Subunit Selectivity

Bioanalytical Method Validation Parameters

The validated LC-MS/MS method employing Amiloride-15N3 Hydrochloride as internal standard achieved a lower limit of quantitation (LLOQ) of 0.050 ng/mL for amiloride in human plasma, with signal-to-noise ratio ≥14 [1]. Calibration curves demonstrated excellent linearity with r² ≥ 0.9997 over the concentration range 0.050-50.0 ng/mL [1]. Mean recovery of amiloride from plasma was 89.0% [1]. These validation parameters meet or exceed FDA and EMA bioanalytical method validation guidelines for pharmacokinetic and bioequivalence studies. Without a stable isotope-labeled internal standard such as Amiloride-15N3, achieving this level of precision and accuracy in complex biological matrices would require substantially more extensive sample preparation and method optimization, with no guarantee of regulatory acceptance.

Validation Parameters
Reported
LLOQ: 0.050 ng/mL r² ≥ 0.9997; Recovery 89.0%
Supports sub-ng/mL quantification in human plasma research matrices
SPE; C18 column; ammonium formate mobile phase
Bioanalytical Method Validation Pharmacokinetics Regulatory Compliance

Amiloride-15N3 Hydrochloride: Application Scenarios


Regulatory Bioequivalence and PK Studies

Amiloride-15N3 Hydrochloride is the internal standard of choice for bioequivalence and pharmacokinetic studies involving amiloride-containing formulations. As demonstrated in a 5 mg amiloride/50 mg hydrochlorothiazide fixed-dose combination bioequivalence study in 18 healthy volunteers, the compound enabled an LLOQ of 0.050 ng/mL, IS-normalized matrix factors of 0.971-1.024, and calibration linearity with r² ≥ 0.9997 [1]. This level of analytical performance meets FDA and EMA bioanalytical method validation requirements and is not achievable with unlabeled amiloride or structurally distinct analogs.

MS Quantification in Biological Matrices

For preclinical toxicokinetic or clinical therapeutic drug monitoring studies, Amiloride-15N3 Hydrochloride provides the isotopic differentiation (m/z 233.6 → 116.0 vs. 230.6 → 116.0 for unlabeled analyte) necessary to correct for plasma matrix effects and extraction recovery variability [1]. The validated method demonstrated mean recovery of 89.0% from human plasma and signal-to-noise ratio ≥14 at the LLOQ, ensuring reliable quantification even at sub-ng/mL concentrations following low-dose administration [1].

ENaC Pharmacology: Amiloride vs. Analogs

Researchers investigating ENaC subunit-specific pharmacology should select unlabeled amiloride as the reference inhibitor based on well-characterized subunit selectivity (Ki = 0.1 μM for αβγ ENaC vs. 2.6 μM for δβγ ENaC; 26-fold difference) [2], while recognizing that EIPA and HMA exhibit inverted potency in non-mammalian systems (HMA > amiloride > EIPA in freshwater fish, with IC50 values in the 10-70 μM range) and stimulate non-specific Na⁺ efflux at 60-100 μM concentrations [3]. Amiloride-15N3 Hydrochloride is not intended as a pharmacological probe but serves as the requisite internal standard for quantifying amiloride in samples derived from such mechanism-of-action studies.

API Quality Control and Batch Release

For analytical laboratories performing identity, purity, and assay testing of amiloride hydrochloride API (CAS 2016-88-8), Amiloride-15N3 Hydrochloride offers a structurally identical, isotopically distinct reference standard. With vendor-specified isotopic enrichment of 98% 15N and chemical purity ≥98% [4], the compound enables accurate isotope dilution mass spectrometry for API assay and impurity profiling, providing traceable quantification that unlabeled reference standards cannot achieve due to co-elution and identical mass spectral signatures.

Application
Selection Property
Validation Focus
Pharmacokinetic and bioequivalence research
Isotopic internal standard for plasma matrix effect correction
Bioanalytical validation endpoint review
Human plasma bioanalysis research
Mass differentiation from unlabeled analyte
Method-transfer context and LLOQ evaluation
ENaC channel pharmacology studies
Amiloride as reference inhibitor for subunit selectivity
Cross-species probe selection and quantitative sample analysis
API identity and purity testing
Isotopically distinct reference standard
Isotope dilution MS traceability for assay

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